molecular formula C11H19NO5 B15228697 (S)-2-((R)-2,2-Dimethyltetrahydro-2H-pyran-4-yl)-2-((methoxycarbonyl)amino)acetic acid

(S)-2-((R)-2,2-Dimethyltetrahydro-2H-pyran-4-yl)-2-((methoxycarbonyl)amino)acetic acid

Cat. No.: B15228697
M. Wt: 245.27 g/mol
InChI Key: ARVYNIUWNHGVMK-SFYZADRCSA-N
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Description

(S)-2-(®-2,2-Dimethyltetrahydro-2H-pyran-4-yl)-2-((methoxycarbonyl)amino)acetic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structural features, which include a tetrahydropyran ring and a methoxycarbonyl group.

Properties

Molecular Formula

C11H19NO5

Molecular Weight

245.27 g/mol

IUPAC Name

(2S)-2-[(4R)-2,2-dimethyloxan-4-yl]-2-(methoxycarbonylamino)acetic acid

InChI

InChI=1S/C11H19NO5/c1-11(2)6-7(4-5-17-11)8(9(13)14)12-10(15)16-3/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8+/m1/s1

InChI Key

ARVYNIUWNHGVMK-SFYZADRCSA-N

Isomeric SMILES

CC1(C[C@@H](CCO1)[C@@H](C(=O)O)NC(=O)OC)C

Canonical SMILES

CC1(CC(CCO1)C(C(=O)O)NC(=O)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(®-2,2-Dimethyltetrahydro-2H-pyran-4-yl)-2-((methoxycarbonyl)amino)acetic acid typically involves multiple steps. One common approach is the use of chiral catalysts to achieve the desired stereochemistry. The reaction conditions often include controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems. The process is optimized for efficiency, with careful monitoring of reaction parameters to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(®-2,2-Dimethyltetrahydro-2H-pyran-4-yl)-2-((methoxycarbonyl)amino)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(S)-2-(®-2,2-Dimethyltetrahydro-2H-pyran-4-yl)-2-((methoxycarbonyl)amino)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways.

    Medicine: Explored for its therapeutic properties, including potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (S)-2-(®-2,2-Dimethyltetrahydro-2H-pyran-4-yl)-2-((methoxycarbonyl)amino)acetic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (S)-2-(®-2,2-Dimethyltetrahydro-2H-pyran-4-yl)-2-((methoxycarbonyl)amino)acetic acid apart from similar compounds is its unique combination of functional groups and stereochemistry

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